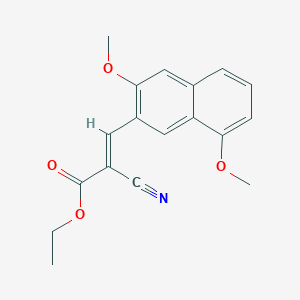
(E)-ethyl2-cyano-3-(3,8-dimethoxynaphthalen-2-yl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(E)-ethyl 2-cyano-3-(3,8-dimethoxynaphthalen-2-yl)acrylate" is a derivative of the ethyl cyanoacrylate family, which is known for its applications in various fields such as materials science and pharmaceuticals. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their properties, which can be used to infer potential characteristics and applications of the compound .
Synthesis Analysis
The synthesis of related ethyl cyanoacrylate compounds typically involves condensation reactions. For instance, ethyl 2-cyano 3-(4-dimethylaminophenyl) acrylate crystals were synthesized by a slow cooling method through the condensation reaction of 4-dimethylaminobenzaldehyde and methyl cyanoacetate . Similarly, ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates were synthesized by Knoevenagel condensation of active methylene groups with substituted benzaldehydes . These methods suggest that the target compound could also be synthesized through similar condensation reactions, potentially involving a naphthalene derivative and a cyanoacetate.
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed using techniques such as single crystal X-ray diffraction, Nuclear Magnetic Resonance (NMR), and Mass spectrometry. For example, the structure of ethyl 2-cyano 3-(4-dimethylaminophenyl) acrylate was confirmed by single crystal X-ray diffraction, which revealed that the crystal belongs to the triclinic crystal system with space group P . These techniques would likely be applicable in determining the molecular structure of "(E)-ethyl 2-cyano-3-(3,8-dimethoxynaphthalen-2-yl)acrylate" as well.
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions for the exact compound . However, they do discuss the reactivity of similar compounds. For instance, the synthesized compounds in study were evaluated for their antioxidant properties through various in vitro models, suggesting that the target compound may also exhibit reactivity that could be explored for antioxidant properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl cyanoacrylate derivatives are characterized using a variety of analytical techniques. The optical properties can be analyzed using Ultraviolet–Visible absorption spectrum and Photoluminescence spectrum, as done for ethyl 2-cyano 3-(4-dimethylaminophenyl) acrylate . The thermal behavior can be studied through Thermal gravimetric and differential thermal analysis (TG-DTA) . Additionally, the vibrational frequencies and molecular energies can be investigated using FT-IR, Laser-Raman spectra, and density functional theory (DFT) calculations . These methods would be relevant for analyzing the physical and chemical properties of "(E)-ethyl 2-cyano-3-(3,8-dimethoxynaphthalen-2-yl)acrylate".
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Acrylates for Kinase Inhibitors : A study by Xu et al. (2015) discusses the synthesis of various acrylates, including ethyl (E)-3-[4-(morpholino-1-yl)-3-nitrophenyl]acrylate and its analogs, which are used as intermediates in aurora 2 kinase inhibitors. The synthesis involves a Wittig–SNAr reaction, utilizing water as a solvent for high stereoselectivity and yield (Xu et al., 2015).
Electrophilic and Optical Properties : Rawat and Singh (2015) characterized ethyl 2-cyano-3-[5-(phenyl-hydrazonomethyl)-1H-pyrrol-2-yl]-acrylate, highlighting its strong electrophile nature and suitability for non-linear optical response. The study also detailed the compound's bond analysis and hydrogen bonding properties (Rawat & Singh, 2015).
Supramolecular Assembly for Molecular Conformation : Matos et al. (2016) examined the structure of Z isomers of ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate, revealing a three-dimensional supramolecular network. The study emphasized the role of noncovalent interactions in stabilizing molecular conformation (Matos et al., 2016).
Biomedical Applications
Anticancer Activity : Irfan et al. (2021) synthesized intermediates based on ethyl/methyl-2-cyano-3-(5-formyl-1-(4-iodo-phenyl)-1H-pyrrol-2-yl)acrylate. They observed that the E, E isomers of these compounds had significant anticancer activity against human nasopharyngeal carcinoma (Irfan et al., 2021).
Photoprotective Properties : Vinhal et al. (2016) studied the photoprotective effect of LQFM048, a derivative synthesized from (E)-ethyl 2-cyano-3-(4hydroxy-3-methoxyphenyl)acrylate. It demonstrated notable redox potential, thermal stability, and low acute toxicity, indicating its potential as a sunscreen ingredient (Vinhal et al., 2016).
Propiedades
IUPAC Name |
ethyl (E)-2-cyano-3-(3,8-dimethoxynaphthalen-2-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-4-23-18(20)14(11-19)8-13-9-15-12(10-17(13)22-3)6-5-7-16(15)21-2/h5-10H,4H2,1-3H3/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUGPDODABUOHK-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=C(C=C2C=CC=C(C2=C1)OC)OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=C(C=C2C=CC=C(C2=C1)OC)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-ethyl2-cyano-3-(3,8-dimethoxynaphthalen-2-yl)acrylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-acetamidophenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2555155.png)
![ethyl 2-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/no-structure.png)
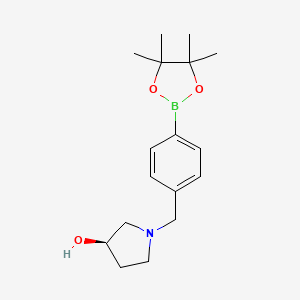
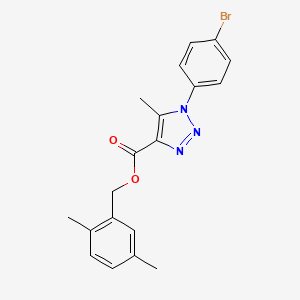
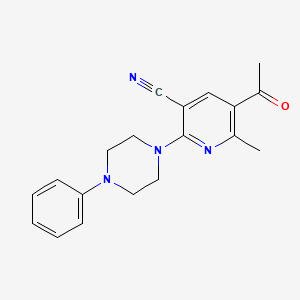
![1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2555165.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.6]undec-3-en-1-yl)acetamide](/img/structure/B2555167.png)
![[4-(Thiophen-2-ylmethylideneamino)phenyl] 2,5-dichlorobenzenesulfonate](/img/structure/B2555168.png)
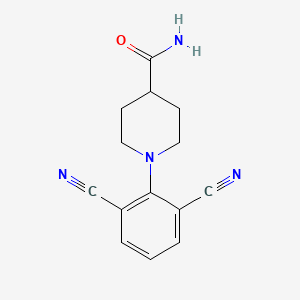
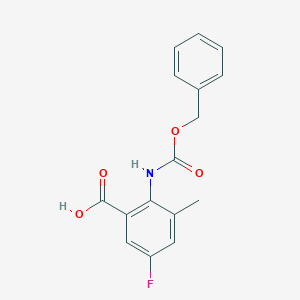
![1-[4-Oxo-3-pentyl-2-(pyridin-3-ylmethylsulfanyl)quinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2555172.png)
![2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3-benzoxazole](/img/structure/B2555175.png)
![5-[2-(4-Methoxyphenyl)-2-oxoethyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2555176.png)
